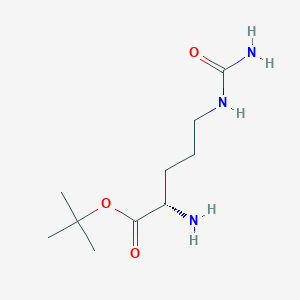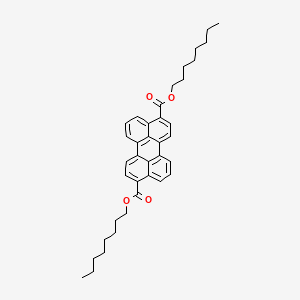
Dioctyl perylene-3,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Perylenedicarboxylic acid, dioctyl ester is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications. Its molecular formula is C({34})H({38})O(_{4}), and it is characterized by the presence of two octyl ester groups attached to the perylene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Perylenedicarboxylic acid, dioctyl ester typically involves the esterification of 3,9-Perylenedicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3,9-Perylenedicarboxylic acid, dioctyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Perylenedicarboxylic acid, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it into perylene dihydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Perylenequinones
Reduction: Perylene dihydrides
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,9-Perylenedicarboxylic acid, dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various analytical techniques.
Biology: Its fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors and as a dye in the manufacture of high-performance pigments.
Mecanismo De Acción
The mechanism by which 3,9-Perylenedicarboxylic acid, dioctyl ester exerts its effects is largely based on its ability to interact with light and other molecules. Its fluorescent properties arise from the conjugated π-electron system in the perylene core, which allows it to absorb and emit light efficiently. In biological systems, it can bind to specific molecular targets, facilitating imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Perylene: The parent compound of 3,9-Perylenedicarboxylic acid, dioctyl ester.
3,4,9,10-Perylenetetracarboxylic dianhydride: Another derivative of perylene with different functional groups.
Perylene diimides: Compounds with imide groups attached to the perylene core.
Uniqueness
3,9-Perylenedicarboxylic acid, dioctyl ester is unique due to its specific ester functional groups, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and in the synthesis of other complex molecules.
Propiedades
Número CAS |
83868-22-8 |
|---|---|
Fórmula molecular |
C38H44O4 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
dioctyl perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C38H44O4/c1-3-5-7-9-11-13-25-41-37(39)33-23-21-31-28-18-16-20-30-34(38(40)42-26-14-12-10-8-6-4-2)24-22-32(36(28)30)27-17-15-19-29(33)35(27)31/h15-24H,3-14,25-26H2,1-2H3 |
Clave InChI |
MBNDARDECPTLSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)
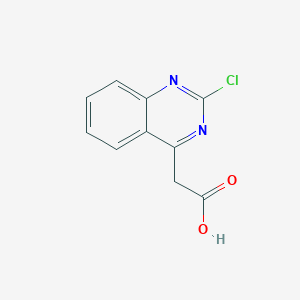
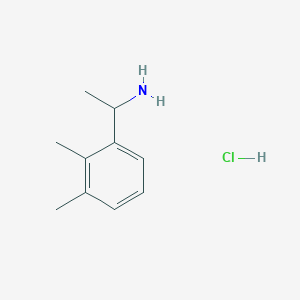

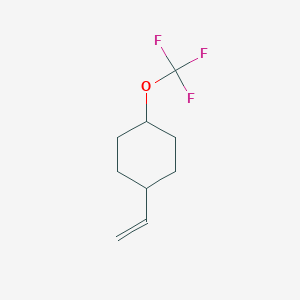
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
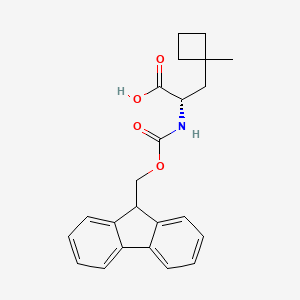
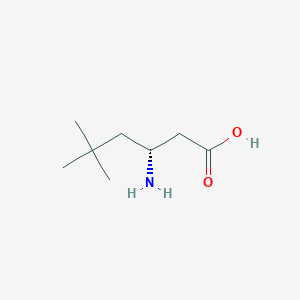
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
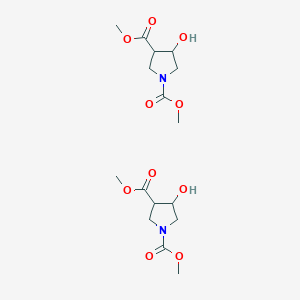

![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
